(3R)-3-Amino-3-(2,5-dimethylthiophen-3-YL)propanoic acid
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Overview
Description
(3R)-3-Amino-3-(2,5-dimethylthiophen-3-YL)propanoic acid is a chiral amino acid derivative featuring a thiophene ring substituted with two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-Amino-3-(2,5-dimethylthiophen-3-YL)propanoic acid typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using methods such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Introduction of Amino and Propanoic Acid Groups: The amino and propanoic acid groups can be introduced through a series of reactions including amination and carboxylation.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes mentioned above to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(3R)-3-Amino-3-(2,5-dimethylthiophen-3-YL)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the thiophene ring can yield dihydrothiophenes.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiophenes.
Substitution: Various substituted thiophene derivatives depending on the reagents used.
Scientific Research Applications
(3R)-3-Amino-3-(2,5-dimethylthiophen-3-YL)propanoic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may exhibit biological activity and can be used in the study of enzyme interactions.
Industry: Used in the development of materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of (3R)-3-Amino-3-(2,5-dimethylthiophen-3-YL)propanoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the thiophene ring can participate in π-π interactions. These interactions can influence the compound’s biological activity and its potential as a therapeutic agent .
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds such as 2,5-dimethylthiophene and 3-amino-2,5-dimethylthiophene share structural similarities.
Amino Acids: Other chiral amino acids with aromatic side chains, such as phenylalanine and tryptophan.
Uniqueness
(3R)-3-Amino-3-(2,5-dimethylthiophen-3-YL)propanoic acid is unique due to the presence of both an amino acid moiety and a substituted thiophene ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C9H13NO2S |
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Molecular Weight |
199.27 g/mol |
IUPAC Name |
(3R)-3-amino-3-(2,5-dimethylthiophen-3-yl)propanoic acid |
InChI |
InChI=1S/C9H13NO2S/c1-5-3-7(6(2)13-5)8(10)4-9(11)12/h3,8H,4,10H2,1-2H3,(H,11,12)/t8-/m1/s1 |
InChI Key |
CUQAJVITOFFMQS-MRVPVSSYSA-N |
Isomeric SMILES |
CC1=CC(=C(S1)C)[C@@H](CC(=O)O)N |
Canonical SMILES |
CC1=CC(=C(S1)C)C(CC(=O)O)N |
Origin of Product |
United States |
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